molecular formula C10H7N5O2 B1272912 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 219930-67-3

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1272912
CAS No.: 219930-67-3
M. Wt: 229.19 g/mol
InChI Key: XYSYYQMDXMZFDW-UHFFFAOYSA-N
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Description

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both an amino group and a nitrophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with active methylene compounds and hydrazine derivatives under basic conditions. For instance, the reaction of 4-nitrobenzaldehyde, malononitrile, and hydrazine hydrate in ethanol under reflux conditions can yield the desired compound .

Industrial Production Methods

the principles of green chemistry and the use of eco-friendly catalysts are often emphasized in industrial synthesis to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and materials science.

    3-amino-1H-pyrazole: A simpler analog without the nitrophenyl group, used in similar research applications.

Uniqueness

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSYYQMDXMZFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379188
Record name 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219930-67-3
Record name 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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